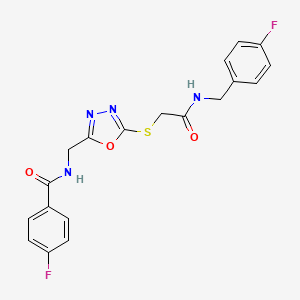

4-fluoro-N-((5-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Description

Properties

IUPAC Name |

4-fluoro-N-[[5-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F2N4O3S/c20-14-5-1-12(2-6-14)9-22-16(26)11-29-19-25-24-17(28-19)10-23-18(27)13-3-7-15(21)8-4-13/h1-8H,9-11H2,(H,22,26)(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPZXKTBWMJSZJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F2N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-fluoro-N-((5-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to summarize the available data on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be described by the following formula:

This structure includes a fluorobenzyl group, an oxadiazole moiety, and a benzamide backbone, which are critical for its biological interactions.

Antitumor Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antitumor properties. For example, compounds containing the oxadiazole ring have shown promising results in inhibiting various cancer cell lines. The specific mechanism often involves the modulation of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival.

-

In vitro Studies :

- Compounds similar to 4-fluoro-N-(substituted phenyl)benzamides have demonstrated IC50 values in the low micromolar range against solid tumor cells, suggesting effective cytotoxicity. For instance, related benzamide derivatives exhibited IC50 values ranging from 1.30 μM to 17.25 μM against HepG2 cells .

- Mechanism of Action :

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Similar derivatives have shown activity against various bacterial strains.

- Antibacterial Studies :

- Mechanism of Action :

Structure-Activity Relationship (SAR)

The biological activity of 4-fluoro-N-(substituted phenyl)benzamides can be significantly influenced by modifications at various positions on the molecule:

| Substituent Position | Modification Type | Effect on Activity |

|---|---|---|

| Para position | Fluorine substitution | Enhanced lipophilicity and potency |

| Benzamide nitrogen | Alkyl chain length | Variability in cytotoxicity |

| Oxadiazole ring | Substituent variations | Altered selectivity for HDAC isoforms |

These modifications suggest that strategic alterations can lead to improved efficacy and selectivity for desired biological targets.

Case Studies

- Case Study 1: HDAC Inhibition

- Case Study 2: Antimicrobial Efficacy

Comparison with Similar Compounds

Research Implications

The target compound’s fluorinated oxadiazole architecture balances lipophilicity and stability, making it a promising candidate for antimicrobial or anticancer applications. Structural analogs highlight the importance of:

- Electron-withdrawing groups (e.g., fluorine, chlorine) for target affinity.

- Heterocycle choice (oxadiazole vs. triazole) on tautomerism and solubility.

- Substituent bulk (e.g., benzo[d][1,3]dioxole) on pharmacokinetics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.